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Compound Name: 1-Benzofuran-6-amine

Cat. No.: B018076 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of specific research on 1-benzofuran-6-amine
derivatives, this guide focuses on the well-documented class of 2-arylbenzofuran derivatives,

which exhibit significant anticancer properties. This shift allows for a comprehensive analysis of

structure-activity relationships (SAR), complete with supporting experimental data and

mechanistic insights as requested.

The benzofuran scaffold is a versatile heterocyclic core that has garnered significant attention

in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2][3]

Among these, 2-arylbenzofuran derivatives have emerged as a promising class of anticancer

agents, demonstrating potent cytotoxic effects against a variety of cancer cell lines.[1][4][5] This

guide provides a comparative analysis of their structure-activity relationships, supported by

experimental data, to elucidate their therapeutic potential.

Comparative Analysis of Anticancer Activity
The anticancer activity of 2-arylbenzofuran derivatives is significantly influenced by the

substitution patterns on both the benzofuran nucleus and the 2-aryl ring. The following table

summarizes the in vitro cytotoxic activity (IC50) of representative 2-arylbenzofuran derivatives

against various human cancer cell lines.
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Compound
ID

2-Aryl
Substituent

Benzofuran
Substituent
s

Cancer Cell
Line

IC50 (µM) Reference

ERJT-12

4-hydroxy-3-

methoxyphen

yl

4-formyl, 5-

(2-

methoxycarb

onylethyl), 7-

methoxy

Various 5.75 - 17.29 [4]

Compound 1 Phenyl
3-

bromomethyl

K562

(Leukemia)
5 [1]

Compound 1 Phenyl
3-

bromomethyl

HL60

(Leukemia)
0.1 [1]

Compound 3

N-

phenethylcar

boxamide

-
MCF-10A

(Breast)
~1.14 [1]

Compound 5
4-

fluorophenyl

6-(N,N-

hexamethyle

ne)amiloride

- 0.43 [1]

Compound

8a (BNC105)

3,4,5-

trimethoxyph

enyl

7-hydroxy -
0.8 (Tubulin

Inhibition)
[1]

Ebenfuran III

2,4-

dihydroxyphe

nyl

3-formyl, 4-

hydroxy, 6-

methoxy, 5-

(3-methyl-

buten-2-yl)

MCF-7

(Breast)
Inhibitory [5]

Compound

10
Isoprenylated -

HGC27

(Gastric)
6.08 [6]

Compound

30
Isoprenylated -

HGC27

(Gastric)
10.24 [6]
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Structure-Activity Relationship (SAR) Insights
The biological activity of 2-arylbenzofuran derivatives is intricately linked to their chemical

structure. Key SAR observations include:

Substitution at the 2-Aryl Ring: The nature and position of substituents on the 2-phenyl ring

play a crucial role in determining the anticancer potency. For instance, the presence of

hydroxyl and methoxy groups, as seen in ERJT-12, contributes significantly to its cytotoxic

activity.[4]

Substitution on the Benzofuran Core: Modifications on the benzofuran nucleus can

dramatically influence activity. The introduction of a bromomethyl group at the 3-position, as

in Compound 1, leads to potent activity against leukemia cell lines.[1] Furthermore, the

addition of a hydroxyl group at the 7-position in BNC105 enhances its tubulin polymerization

inhibitory activity.[1]

Hybrid Molecules: Fusing the benzofuran scaffold with other heterocyclic rings, such as

imidazole or quinazolinone, has been explored to create hybrid molecules with enhanced

cytotoxic profiles.[1]

Halogenation: The introduction of halogen atoms, particularly at the para position of the N-

phenyl ring of substituents, can increase potency, likely due to favorable hydrophobic

interactions.[1]

Mechanism of Action: Inhibition of Tubulin
Polymerization
A primary mechanism through which 2-arylbenzofuran derivatives exert their anticancer effects

is by inhibiting tubulin polymerization.[4][7] Microtubules are essential components of the

cytoskeleton and the mitotic spindle, making them a critical target for anticancer drugs.[3] By

binding to the colchicine binding site on β-tubulin, these compounds prevent the polymerization

of tubulin dimers into microtubules.[3] This disruption of microtubule dynamics leads to cell

cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death).[3][4]
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Mechanism of 2-arylbenzofuran derivatives as tubulin polymerization inhibitors.

Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method used to assess cell viability and the cytotoxic effects of compounds.[3]

Procedure:

Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density and

allowed to adhere overnight.

Compound Treatment: Cells are treated with various concentrations of the 2-arylbenzofuran

derivatives for a specified duration (e.g., 48 hours). A vehicle control (e.g., DMSO) is

included.

MTT Addition: After incubation, MTT solution is added to each well, and the plate is

incubated for 2-4 hours at 37°C. Viable cells with active metabolism convert the MTT into a

purple formazan product.

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g.,

DMSO or a specialized detergent).
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Absorbance Measurement: The absorbance of the solution is measured at a specific

wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional

to the number of viable cells.

Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by

50%, is calculated from the dose-response curve.

Tubulin Polymerization Assay
This in vitro assay measures the effect of compounds on the polymerization of tubulin into

microtubules.[4]

Procedure:

Reaction Mixture Preparation: A reaction mixture containing tubulin, a GTP-regeneration

system, and a fluorescent reporter in a polymerization buffer is prepared.

Compound Addition: The test compounds (2-arylbenzofuran derivatives) or a control vehicle

are added to the reaction mixture.

Initiation of Polymerization: The reaction is initiated by incubating the mixture at 37°C.

Fluorescence Monitoring: The polymerization of tubulin is monitored over time by measuring

the increase in fluorescence using a fluorometer.

Data Analysis: The rate and extent of tubulin polymerization in the presence of the test

compounds are compared to the control to determine the inhibitory activity.

Conclusion
2-Arylbenzofuran derivatives represent a promising scaffold for the development of novel

anticancer agents. Their mechanism of action, primarily through the inhibition of tubulin

polymerization, is well-established. The extensive structure-activity relationship data available

for this class of compounds provides a solid foundation for the rational design of more potent

and selective drug candidates. Further optimization of the substituents on both the benzofuran

core and the 2-aryl moiety could lead to the discovery of next-generation anticancer

therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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